2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride
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Overview
Description
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HClThis compound is widely used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride can be synthesized through the hydrogenation of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate. The reaction involves the use of ethyl acetate, anhydrous magnesium sulfate, and palladium on activated charcoal as a hydrogenation catalyst. The hydrogenation is carried out at 30° to 35°C under a pressure of 20 bar for 80 minutes.
Industrial Production Methods
In industrial settings, the synthesis of ethyl aminomalonate hydrochloride follows similar procedures but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can form azomethine ylides when reacted with formaldehyde, which can then undergo 1,3-dipolar cycloadditions with dipolarophiles to form pyrrolidines.
Common Reagents and Conditions
Formaldehyde: Used to generate azomethine ylides.
Dipolarophiles: Such as acrylate and propiolate derivatives, used in cycloaddition reactions.
Major Products Formed
Pyrrolidines: Formed through cycloaddition reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ethyl aminomalonate hydrochloride involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of complex organic molecules .
Comparison with Similar Compounds
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride can be compared with other similar compounds, such as:
Diethyl malonate: Another ester of malonic acid, used in the synthesis of barbiturates and other pharmaceuticals.
Ethyl cyanoglycinate: Used in similar cycloaddition reactions to form functionalized piperidines.
This compound is unique in its ability to form azomethine ylides and participate in 1,3-dipolar cycloadditions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C5H10ClNO4 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-amino-3-ethoxy-3-oxopropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-2-10-5(9)3(6)4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H |
InChI Key |
PJBFHGHMMOGYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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